molecular formula C10H7IN2O B2575397 2-(3-Iodophenoxy)pyrimidine CAS No. 886362-02-3

2-(3-Iodophenoxy)pyrimidine

Cat. No. B2575397
CAS RN: 886362-02-3
M. Wt: 298.083
InChI Key: DBYHOIOWIHLZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodophenoxy)pyrimidine is a chemical compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 . It is a solid substance with a melting point between 92 - 94 degrees .


Molecular Structure Analysis

The molecular structure of 2-(3-Iodophenoxy)pyrimidine consists of a pyrimidine ring attached to an iodophenoxy group . The InChI key for this compound is DBYHOIOWIHLZLJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(3-Iodophenoxy)pyrimidine is a solid substance with a melting point between 92 - 94 degrees . It has a molecular weight of 298.08 and a molecular formula of C10H7IN2O .

Scientific Research Applications

Synthesis Methods

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed various methods for synthesizing pyrimidines, including those involving 2-(3-Iodophenoxy)pyrimidine . These synthetic pathways are essential for producing the compound in the laboratory.

Anti-Inflammatory Properties

2-(3-Iodophenoxy)pyrimidine has been investigated for its anti-inflammatory effects. Inflammation is a normal response by the body to protect tissues against disease or infection. Studies suggest that certain pyrimidines, including this compound, exhibit inhibitory responses against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These findings highlight its potential as an anti-inflammatory agent.

Safety and Hazards

The safety information for 2-(3-Iodophenoxy)pyrimidine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Iodophenoxy)pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

2-(3-Iodophenoxy)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

2-(3-Iodophenoxy)pyrimidine affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy . The compound’s interaction with these pathways can lead to changes in cellular metabolism and function.

Result of Action

The molecular and cellular effects of 2-(3-Iodophenoxy)pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate symptoms associated with inflammatory conditions .

properties

IUPAC Name

2-(3-iodophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYHOIOWIHLZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodophenoxy)pyrimidine

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